

# Application Note: 2-Chloro-2-(hydroxyimino)acetic Acid in Pharmaceutical Synthesis

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## Compound of Interest

Compound Name: *Acetic acid, chloro(hydroxyimino)-*

CAS No.: 14337-42-9

Cat. No.: B597289

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## Executive Summary

2-Chloro-2-(hydroxyimino)acetic acid and its ester derivatives—most notably ethyl 2-chloro-2-(hydroxyimino)acetate (CAS 14337-43-0)—are highly versatile bifunctional building blocks in modern pharmaceutical synthesis[1][2]. Characterized by the presence of a reactive chlorine atom and a hydroxyimino (oxime) functional group, this compound serves as a stable, bench-handleable precursor for the in situ generation of highly reactive nitrile oxides[2]. Its primary application lies in the stereoselective construction of five-membered and six-membered nitrogen/oxygen-containing heterocycles, such as  $\Delta^2$ -isoxazolines and dihydro-oxadiazines, which are critical pharmacophores in neuropharmacology and cardiovascular drug design[2].

## Physicochemical Profiling & Safety

Handling ethyl 2-chloro-2-(hydroxyimino)acetate requires strict adherence to safety protocols due to its reactive nature and toxicological profile. It is a known respiratory sensitizer and can cause severe eye damage.

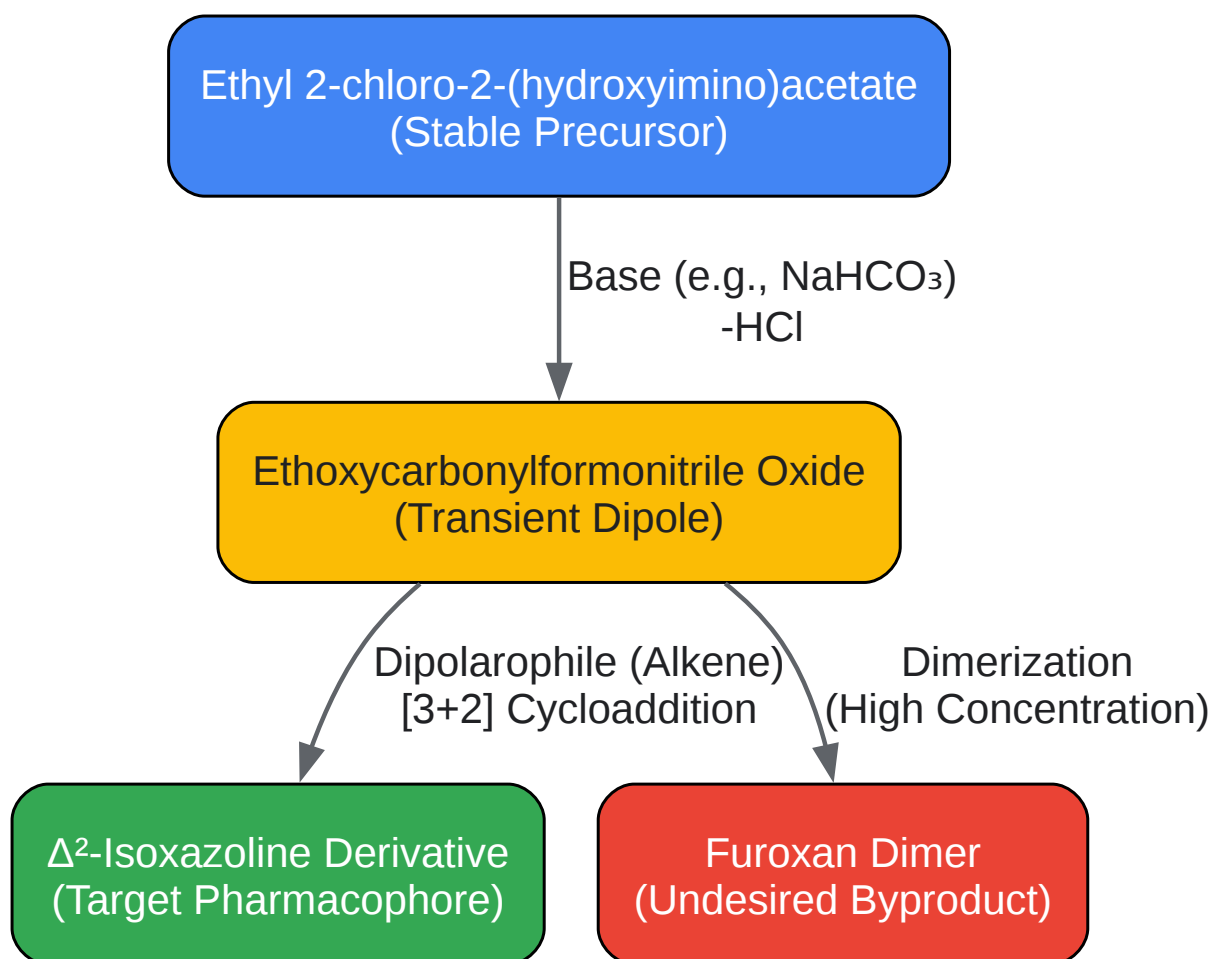
Table 1: Physicochemical and Safety Profile

Property	Value / Description
Chemical Name	Ethyl 2-chloro-2-(hydroxyimino)acetate
CAS Number	14337-43-0[2]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> ClNO <sub>3</sub> [2]
Molecular Weight	151.55 g/mol [2]
Appearance	White to light yellow crystalline solid[2]
Melting Point	70 – 76 °C[2]
GHS Hazard Codes	H315 (Skin Irrit.), H318 (Eye Dam.), H334 (Resp. Sens.), H335 (STOT SE 3)
Storage Conditions	2 – 8 °C (Combustible Solid)

## Mechanistic Insights: Nitrile Oxide Generation & Cycloaddition

The utility of ethyl 2-chloro-2-(hydroxyimino)acetate stems from its ability to undergo base-promoted dehydrohalogenation.

The Causality of Experimental Design: Isolating aliphatic nitrile oxides is notoriously difficult because they rapidly undergo spontaneous dimerization to form thermodynamically stable, pharmacologically inactive furoxans[2]. To circumvent this, the chlorooxime is utilized as a stable "masked" dipole. By introducing a mild base (such as sodium bicarbonate or triethylamine) slowly into a solution containing both the chlorooxime and the target dipolarophile (alkene/alkyne), the transient ethoxycarbonylformonitrile oxide is generated in situ[2]. This maintains a low steady-state concentration of the nitrile oxide, kinetically favoring the bimolecular [3+2] cycloaddition over the dimerization pathway.



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Mechanism of nitrile oxide generation and subsequent [3+2] cycloaddition vs dimerization.

## Key Pharmaceutical Applications

### Synthesis of Glutamate Receptor Agonists

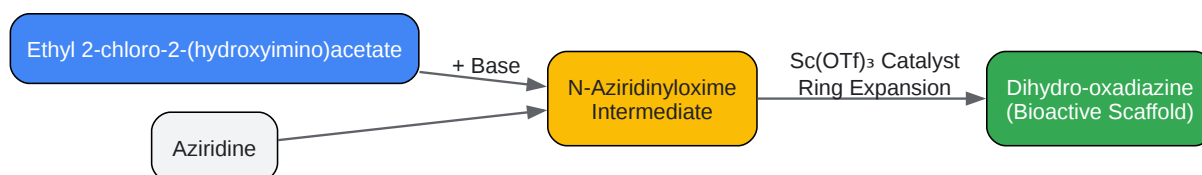
Derivatives of 2-chloro-2-(hydroxyimino)acetic acid are extensively used to synthesize chiral amino acids structurally related to glutamic acid[1]. A prominent example is the synthesis of CIP-AS, a potent agonist at the ionotropic AMPA-kainate receptors, which is critical for neuropharmacological research. The isoxazole core of CIP-AS is constructed via the cycloaddition of the chlorooxime-derived nitrile oxide.

### $\Delta^2$ -Isoxazoline-Based $\beta$ -Adrenergic Ligands

The 1,3-dipolar cycloaddition approach is utilized to prepare enantiomerically pure 3-substituted-  $\Delta^2$  -isoxazolin-5-yl-ethanolamines. These compounds serve as highly selective ligands for human  $\beta$  -adrenergic receptor subtypes, demonstrating the compound's value in cardiovascular and respiratory drug development.

### Ring Expansion to Dihydro-oxadiazines

Beyond cycloadditions, ethyl 2-chloro-2-(hydroxyimino)acetate reacts with aziridines to form N-aziridinyloximes[2]. Treatment of these intermediates with a Lewis acid catalyst, specifically scandium triflate [ $\text{Sc}(\text{OTf})_3$ ], triggers a highly specialized ring expansion to yield dihydro-oxadiazines—a rare heterocyclic scaffold with emerging applications in drug discovery[2][3].



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Synthesis of dihydro-oxadiazines via  $\text{Sc}(\text{OTf})_3$ -catalyzed ring expansion of N-aziridinyloximes.

## Experimental Protocols

## Protocol A: In Situ Generation of Nitrile Oxide and [3+2] Cycloaddition

This protocol is designed as a self-validating system; the slow addition of base is the critical control parameter to suppress furoxan formation.

### Reagents:

- Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv)
- Target Dipolarophile (e.g., terminal alkene) (1.5 equiv)
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) (2.0 equiv)[2]
- Solvent: Ethyl acetate or Dichloromethane (DCM)

### Step-by-Step Methodology:

- Preparation: In an oven-dried round-bottom flask equipped with a magnetic stirrer, dissolve the dipolarophile (1.5 equiv) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) in the chosen solvent (0.2 M concentration).
- Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lower temperatures stabilize the transient nitrile oxide and control the exothermic nature of the dehydrohalogenation.
- Base Addition: Suspend  $\text{NaHCO}_3$  (2.0 equiv) in a minimal amount of water. Add this aqueous suspension dropwise to the vigorously stirring organic layer over 1 hour using a syringe pump. Causality: Slow addition ensures the nitrile oxide is consumed by the alkene as rapidly as it is formed, preventing dimerization[2].
- Reaction Propagation: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir for 12–16 hours.
- In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The disappearance of the chlorooxime spot (UV active) and the appearance of the isoxazoline product validate reaction progression.

- Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography to isolate the pure Δ<sup>2</sup>-isoxazoline.

## Protocol B: Synthesis of Dihydro-oxadiazines via Sc(OTf)<sub>3</sub> Catalysis

### Step-by-Step Methodology:

- Oxime Formation: React ethyl 2-chloro-2-(hydroxyimino)acetate with an appropriately substituted aziridine in the presence of triethylamine (1.1 equiv) in DCM at 0 °C to yield the N-aziridinyloxime intermediate[2][3].
- Isolation: Wash the reaction mixture with water, dry the organic layer, and concentrate. Briefly purify the intermediate via a short silica plug.
- Ring Expansion: Dissolve the N-aziridinyloxime in anhydrous DCM under an inert argon atmosphere.
- Catalyst Addition: Add Scandium(III) triflate [Sc(OTf)<sub>3</sub>] (10 mol%) in one portion[3]. Stir at room temperature for 4 hours.
- Quenching & Purification: Quench the reaction with saturated aqueous NaHCO<sub>3</sub>. Extract with DCM, dry, and purify via chromatography to yield the dihydro-oxadiazine[2].

## Data Presentation: Optimization of Cycloaddition Conditions

The following table summarizes the quantitative impact of the base addition rate on the yield of the desired isoxazoline versus the undesired furoxan dimer.

Table 2: Effect of Reaction Conditions on [3+2] Cycloaddition Yield

Base Used	Addition Method	Time (h)	Isoxazoline Yield (%)	Furoxan Dimer (%)
Et <sub>3</sub> N	Bolus (All at once)	4	35%	55%
Et <sub>3</sub> N	Slow Dropwise (2 h)	12	72%	15%
NaHCO <sub>3</sub> (aq)	Bolus (All at once)	12	60%	25%
NaHCO <sub>3</sub> (aq)	Slow Dropwise (2 h)	16	88%	<5%

Note: Data reflects general optimization trends where slow generation of the ethoxycarbonylformonitrile oxide maximizes the bimolecular trapping efficiency.

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## Sources

- 1. Buy 2-Chloro-2-(hydroxyimino)acetic acid [[smolecule.com](https://www.smolecule.com)]
- 2. Buy Ethyl 2-chloro-2-(hydroxyimino)acetate | 861135-87-7 [[smolecule.com](https://www.smolecule.com)]
- 3. [thomassci.com](https://www.thomassci.com) [[thomassci.com](https://www.thomassci.com)]
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